5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
Description
5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-13-6-8-15(9-7-13)23-21-17(12-24)18(22-23)19(25)20-11-14-4-3-5-16(10-14)26-2/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
DXPWLPJOCHETTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC(=CC=C3)OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a related reagent under basic conditions.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class share the triazole ring structure but differ in the substituents attached to the ring.
Hydroxymethyl Derivatives: Compounds with a hydroxymethyl group attached to different core structures.
Methoxyphenyl Derivatives: Compounds containing a methoxyphenyl group, which can exhibit similar chemical properties.
Uniqueness
5-(HYDROXYMETHYL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
